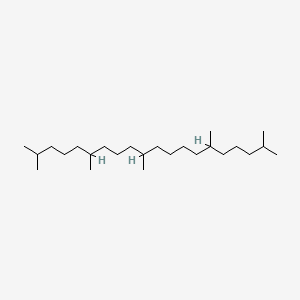

Eicosane,2,6,10,15,19-pentamethyl-

Description

Historical Context and Initial Detections of Isoprenoid Alkanes

The study of isoprenoids dates back to the 19th century, with early research focusing on the structures of monoterpenes. britannica.com It was German chemist Otto Wallach who, in 1887, first recognized that a fundamental five-carbon unit could be assembled in various ways to create the diverse arrangements seen in terpenes. britannica.com The development of analytical techniques like high-temperature gas-liquid chromatography in the mid-20th century was instrumental in the isolation and identification of specific isoprenoid hydrocarbons from sources like petroleum. acs.org The detection of non-sterol isoprenoids has been further refined with the advent of methods like HPLC-MS/MS, allowing for the simultaneous detection and quantification of multiple intermediates in the isoprenoid biosynthesis pathway. nih.gov

Significance of Highly Branched Alkanes in Geochemical and Biological Systems

Highly branched alkanes, including isoprenoids, are valuable biomarkers in geochemistry. Their presence and distribution in sediments and crude oils can provide crucial information about the origin of organic matter and the paleoenvironment. researchgate.netgeoscienceworld.orggeoscienceworld.org For instance, the ratio of certain isoprenoids, like pristane (B154290) to phytane (B1196419), can indicate the depositional environment of source rocks. researchgate.net These stable compounds can survive for millions of years in the fossil record, making them excellent tools for identifying the biological source of archaeological and geological samples. researchgate.net

In biological systems, while most alkanes exhibit limited biological activity, some long-chain alkanes serve as pheromones or protective waxes. wikipedia.org Isoprenoids and their derivatives are a vast and diverse group of natural products, synthesized through either the mevalonate (B85504) or methylerthritol 4-phosphate pathway, and play indispensable roles in the early evolution of life. nih.gov The stability of branched alkanes compared to their linear isomers is a known phenomenon, attributed to more compact electronic structures and stabilizing intramolecular interactions. researchgate.netquora.com

Scope and Research Imperatives for Eicosane (B133393), 2,6,10,15,19-pentamethyl-

Continued research on Eicosane, 2,6,10,15,19-pentamethyl- is driven by the need to further understand its role as a specific biomarker. Its unique structure suggests a particular biological precursor and formation pathway, which, if fully elucidated, could refine our understanding of past ecosystems and petroleum systems. geoscienceworld.orggeoscienceworld.org Current research focuses on characterizing its physical and chemical properties, as well as its presence in various geological and biological samples. The NIST Chemistry WebBook provides valuable data on this compound, including its gas chromatography retention indices. nist.govnist.gov

Interactive Data Table: Properties of Eicosane, 2,6,10,15,19-pentamethyl-

Below are some of the known chemical and physical properties of Eicosane, 2,6,10,15,19-pentamethyl-.

| Property | Value | Source |

| Molecular Formula | C25H52 | nist.gov |

| Molecular Weight | 352.6804 g/mol | nist.gov |

| Normal Boiling Point (Tboil) | Varies based on estimation method | chemeo.com |

| Critical Temperature (Tc) | Varies based on estimation method | chemeo.com |

| Critical Pressure (Pc) | Varies based on estimation method | chemeo.com |

| Octanol/Water Partition Coefficient (logPoct/wat) | Varies based on estimation method | chemeo.com |

Structure

2D Structure

Properties

IUPAC Name |

2,6,10,15,19-pentamethylicosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H52/c1-21(2)13-10-17-23(5)15-8-9-16-24(6)19-12-20-25(7)18-11-14-22(3)4/h21-25H,8-20H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJQMGJPFPHKMKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCCCC(C)CCCC(C)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H52 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70994023 | |

| Record name | 2,6,10,15,19-Pentamethylicosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70994023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73303-36-3 | |

| Record name | 2,6,10,15,19-Pentamethyleicosane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073303363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6,10,15,19-Pentamethylicosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70994023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Biogeochemical Pathways of Eicosane, 2,6,10,15,19 Pentamethyl

Endogenous Production in Microorganisms and Eukaryotes

The biosynthesis of Eicosane (B133393), 2,6,10,15,19-pentamethyl- is primarily attributed to a specific group of microorganisms, with its production in eukaryotes being largely unobserved.

Biosynthetic Origins and Enzymatic Mechanisms of Eicosane, 2,6,10,15,19-pentamethyl-

The biosynthesis of Eicosane, 2,6,10,15,19-pentamethyl- originates from the mevalonate (B85504) (MVA) pathway, a conserved metabolic route for the production of isoprenoid precursors in archaea and eukaryotes. mdpi.com This pathway generates the fundamental five-carbon (C5) building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). nih.gov

The assembly of the C25 backbone of Eicosane, 2,6,10,15,19-pentamethyl- involves a series of condensation reactions catalyzed by prenyltransferases. Specifically, the enzyme farnesylgeranyl diphosphate synthase is responsible for synthesizing the C25 isoprenoid chain. nih.gov This enzyme sequentially adds IPP units to an allylic diphosphate starter molecule, ultimately forming a C25 precursor. nih.gov

A crucial final step in the formation of Eicosane, 2,6,10,15,19-pentamethyl- is the saturation of the double bonds within the C25 isoprenoid precursor. This hydrogenation is carried out by enzymes known as geranylgeranyl reductases (GGRs) . nih.govnih.gov These enzymes are flavoproteins that catalyze the reduction of the double bonds in the isoprenoid chain, resulting in a fully saturated alkane structure. nih.gov The identification of a prenyl reductase specific for C25 isoprenoid chains in the hyperthermophilic archaeon Aeropyrum pernix provides strong evidence for this enzymatic step. nih.gov

Role of Methanogenic Archaea in the Biogenesis of Acyclic Isoprenoids

Eicosane, 2,6,10,15,19-pentamethyl- is a recognized component of the lipids of methanogenic archaea. nih.govpnas.org These microorganisms, which produce methane (B114726) as a metabolic byproduct, are strict anaerobes and play a crucial role in the carbon cycle in anoxic environments. nih.gov The lipids of archaea are fundamentally different from those of bacteria and eukaryotes, characterized by ether-linked isoprenoid chains instead of ester-linked fatty acids. nih.gov

The presence of acyclic isoprenoids, including C15, C20, and C25 homologues, has been confirmed in the glycerol (B35011) diether phospholipids (B1166683) of various methanogenic bacteria. nih.gov Studies on species such as Methanosarcina barkeri have identified Eicosane, 2,6,10,15,19-pentamethyl-, and its stereochemistry has been shown to be consistent with that found in marine sediments, reinforcing its role as a biomarker for methanogenic activity. pnas.org The irregular "tail-to-tail" linkage sometimes observed in isoprenoids is a characteristic feature of archaeal lipids. nih.gov

Comparative Analysis of Biosynthetic Routes for Eicosane, 2,6,10,15,19-pentamethyl- and Related Isoprenoids (e.g., squalane)

The biosynthesis of Eicosane, 2,6,10,15,19-pentamethyl- shares the initial stages of the isoprenoid pathway with other well-known isoprenoids like squalane (B1681988), but diverges in key aspects.

| Feature | Eicosane, 2,6,10,15,19-pentamethyl- Biosynthesis | Squalane Biosynthesis |

| Primary Organisms | Methanogenic Archaea | Eukaryotes, some bacteria |

| Precursor Pathway | Mevalonate (MVA) pathway in archaea. mdpi.com | Mevalonate (MVA) pathway in eukaryotes; MEP pathway in some bacteria. psu.edu |

| Carbon Backbone | C25 acyclic isoprenoid | C30 acyclic isoprenoid |

| Key Enzyme for Chain Elongation | Farnesylgeranyl diphosphate synthase (C25). nih.gov | Farnesyl diphosphate synthase (FPP synthase) produces a C15 precursor (Farnesyl diphosphate). nih.gov |

| Final Condensation Step | Not a head-to-head condensation of two smaller molecules. | Head-to-head condensation of two farnesyl diphosphate (C15) molecules catalyzed by squalene (B77637) synthase. nih.gov |

| Saturation | Saturation of double bonds in the C25 precursor by geranylgeranyl reductase. nih.govnih.gov | Squalene is initially unsaturated; it can be subsequently hydrogenated to squalane. |

| Regulation | Regulation of isoprenoid chain length is determined by specific prenyltransferases. pnas.org | Squalene synthase activity is a key regulatory point in sterol biosynthesis in eukaryotes. nih.gov |

Environmental Distribution and Reservoirs

The chemical stability and specific biological origin of Eicosane, 2,6,10,15,19-pentamethyl- make it a persistent and reliable biomarker in various environmental settings.

Occurrence in Sedimentary Rocks and Marine Environments as Geochemical Biomarkers

Eicosane, 2,6,10,15,19-pentamethyl- has been identified in marine sediments ranging from recent to Cretaceous age. nih.gov Its presence in these geological records is considered a strong indicator of past methanogenic activity. nih.govpnas.org The stereochemistry of the compound isolated from sediments matches that found in methanogenic bacteria, further solidifying this link. pnas.org As a saturated hydrocarbon, it is resistant to degradation over geological timescales, allowing it to be preserved in sedimentary rocks and serve as a "molecular fossil."

Detection in Extant Biological Matrices (e.g., plant extracts, microbial cultures)

The primary source of Eicosane, 2,6,10,15,19-pentamethyl- in extant biological matrices is microbial cultures of methanogenic archaea. nih.govpnas.org For instance, it has been identified in cultures of Methanosarcina barkeri. pnas.org While a polyunsaturated C25 isoprenoid has been found in Methanosarcina mazei, the fully saturated form is a key lipid component in many methanogens.

In contrast, there is a lack of significant evidence for the presence of Eicosane, 2,6,10,15,19-pentamethyl- in plant extracts. While plants are prolific producers of a vast array of isoprenoids, their biosynthetic pathways are generally geared towards the production of other classes of these compounds, such as sterols, carotenoids, and various terpenes. Sesterterpenes (C25 isoprenoids) are relatively rare in plants and other eukaryotes compared to other isoprenoid classes. mdpi.comnih.gov The available data strongly suggests that Eicosane, 2,6,10,15,19-pentamethyl- is a characteristic lipid of methanogenic archaea and not a common constituent of the plant kingdom.

Advanced Synthetic Methodologies for Eicosane, 2,6,10,15,19 Pentamethyl and Its Structural Analogues

Strategies for Total Chemical Synthesis of Branched Alkanes

The total synthesis of long-chain, branched alkanes requires robust and high-yielding carbon-carbon bond-forming reactions. The inert nature of the final alkane product means that the carbon skeleton must be assembled in its entirety before any final reduction steps.

One effective strategy for the synthesis of branched alkanes with quaternary carbons involves the exhaustive alkylation of nitriles. For instance, the synthesis of 3,3-dimethylheptadecane was achieved by treating palmitonitrile with lithium diisopropylamide and methyl iodide. acs.org This approach allows for the creation of sterically hindered centers.

Coupling reactions are a cornerstone of alkane synthesis. The Corey-House synthesis, which utilizes lithium dialkylcuprates (Gilman reagents), is a powerful method for forming new carbon-carbon bonds by coupling two alkyl groups. libretexts.org This reaction is particularly useful for creating unsymmetrical alkanes from smaller alkyl halide fragments. libretexts.org Organocuprates are versatile reagents that can add alkyl, aryl, and vinyl groups to a variety of substrates, including the formation of quaternary carbon centers. fiveable.meyoutube.com

Grignard reagents (RMgX) are also fundamental in the construction of branched alkane skeletons. unacademy.com They are highly effective nucleophiles that react with carbonyl compounds like aldehydes and ketones to form secondary and tertiary alcohols, respectively. leah4sci.comorganic-chemistry.orglibretexts.org These alcohols can then be deoxygenated to the corresponding alkane. A multi-step process involving Grignard reagents can convert a haloalkane into a longer-chain alkane. unacademy.com

Another powerful tool is the Wittig reaction, which converts aldehydes and ketones into alkenes. wikipedia.orglibretexts.orgmasterorganicchemistry.com The resulting alkene can then be hydrogenated to form the saturated alkane backbone. This method offers excellent control over the location of the newly formed double bond, which is a distinct advantage over elimination reactions that can produce mixtures of isomers. libretexts.org

For very long-chain alkanes, a dithiane-based approach has been successfully employed. This method involves the bisalkylation of a bis(dithianyl)alkane intermediate with an appropriate 1-bromoalkane, followed by desulfurization with Raney nickel to yield the final long-chain alkane. oup.comjst.go.jp This strategy is adaptable for creating alkanes with mid-chain or terminal methyl branches. oup.comjst.go.jp

A summary of key synthetic reactions is provided in the table below.

| Reaction | Description | Application in Branched Alkane Synthesis | Reference(s) |

| Corey-House Synthesis | Coupling of a lithium dialkylcuprate with an alkyl halide. | Formation of unsymmetrical C-C bonds. | libretexts.org |

| Grignard Reaction | Addition of an organomagnesium halide to a carbonyl group. | Chain elongation and introduction of branching points via alcohol intermediates. | unacademy.com, leah4sci.com, organic-chemistry.org |

| Wittig Reaction | Reaction of a phosphonium (B103445) ylide with an aldehyde or ketone. | Formation of an alkene at a specific position, followed by hydrogenation. | wikipedia.org, libretexts.org, masterorganicchemistry.com |

| Dithiane Alkylation | Alkylation of a 1,3-dithiane (B146892) followed by desulfurization. | Synthesis of very long-chain alkanes with controlled branching. | oup.com, jst.go.jp |

Stereoselective Approaches to Eicosane (B133393), 2,6,10,15,19-pentamethyl- Isomers

Eicosane, 2,6,10,15,19-pentamethyl- possesses multiple chiral centers at positions 2, 6, 10, 15, and 19. The synthesis of specific stereoisomers, therefore, requires precise control over the stereochemistry at each of these centers. This is often achieved by using chiral building blocks derived from natural sources or by employing asymmetric synthesis methodologies.

The structure of Eicosane, 2,6,10,15,19-pentamethyl- is analogous to that of other highly branched isoprenoids (HBIs), which are biomarkers produced by certain marine diatoms. wikipedia.org The biosynthesis of these compounds, such as squalene (B77637), proceeds via the stereospecific coupling of farnesyl pyrophosphate. wikipedia.org This natural pathway serves as a blueprint for retrosynthetic analysis, suggesting a convergent synthesis from smaller, enantiomerically pure isoprenoid-like fragments.

For example, the synthesis of a specific stereoisomer of a branched alkane could start from a chiral pool material like (R)- or (S)-citronellol, which already contains a stereocenter in the desired isoprenoid arrangement. This starting material can be elaborated through a series of stereoconservative reactions.

Asymmetric reactions that can establish new stereocenters with high fidelity are also crucial. For example, enantioselective additions of organometallic reagents to prochiral ketones or aldehydes can create chiral alcohols, which are then converted to the corresponding alkane segment. The use of chiral auxiliaries or catalysts in coupling reactions can also direct the formation of a particular stereoisomer.

The synthesis of vitamin E stereoisomers provides a relevant case study, as it involves the construction of a long alkyl chain with multiple, defined stereocenters. libretexts.org Methodologies developed for this purpose, such as the coupling of a chiral chroman precursor with a chiral phytyl side chain, can be adapted for the synthesis of complex branched alkanes. libretexts.org

Development of Novel Reaction Pathways for Alkane Chain Elongation and Methylation

The classic methods of chain elongation, such as Grignard and Wittig reactions, are continuously being refined. However, the development of novel, more efficient pathways is an active area of research.

One innovative approach is the creation of synthetic recursive pathways for carbon chain elongation. Researchers have engineered enzymes from the leucine (B10760876) biosynthesis pathway to create a "+1" recursive metabolic pathway that extends the carbon chain of 2-ketoacids. nih.gov This biocatalytic approach allows for iterative chain extension and could be adapted for the synthesis of long-chain precursors to branched alkanes. nih.gov

In the realm of traditional organic synthesis, new methods for the synthesis of high-molecular-weight (C40+) alkanes have been developed to overcome the challenges of low solubility of intermediates. A facile three-step synthesis employing the alkylation of 1,3-dithiane with a suitable α,ω-dibromoalkane has proven effective. oup.comjst.go.jp The subsequent bisalkylation of the intermediate with a bromoalkane introduces the desired branches before desulfurization yields the target molecule. oup.comjst.go.jp This method allows for the controlled placement of methyl groups at various points along the alkane chain. oup.comjst.go.jp

Catalytic hydroisomerization is another important industrial process that can introduce branching into linear alkanes. mdpi.comtandfonline.com This process typically uses bifunctional catalysts, often containing a noble metal (like platinum) on an acidic support (like a zeolite), to isomerize n-alkanes into their more branched counterparts. mdpi.comrsc.org While often producing a mixture of isomers, the development of shape-selective zeolites and optimization of reaction conditions can favor the formation of specific branched structures. mdpi.comresearchgate.net

The table below highlights different approaches to chain elongation and methylation.

| Methodology | Principle | Key Features | Reference(s) |

| Biocatalytic Elongation | Engineered enzyme pathways (e.g., from leucine biosynthesis). | Recursive "+1" addition to extend carbon chains of ketoacid precursors. | nih.gov |

| Dithiane Chemistry | Stepwise alkylation of dithiane intermediates. | Allows for controlled synthesis of very long chains with specific methylation patterns. | oup.com, jst.go.jp |

| Catalytic Hydroisomerization | Isomerization of linear alkanes over bifunctional catalysts. | Industrial method to increase branching; product distribution depends on catalyst and conditions. | mdpi.com, tandfonline.com, rsc.org |

Derivatization and Functionalization of the Eicosane, 2,6,10,15,19-pentamethyl- Scaffold

While alkanes are generally considered unreactive, the ability to selectively introduce functional groups onto a pre-formed branched alkane scaffold would be a powerful synthetic tool. This is the domain of C-H functionalization, a rapidly advancing field in organic chemistry.

Modern catalytic systems, often based on transition metals like rhodium or iridium, can activate and functionalize otherwise inert C-H bonds. researchgate.net These reactions can, in some cases, exhibit high levels of site-selectivity and stereoselectivity, allowing for the targeted modification of a complex alkane. researchgate.net For instance, rhodium-catalyzed C-H amination or carbene insertion can introduce nitrogen- or carbon-containing functional groups into an alkane chain. researchgate.net This would allow for the conversion of Eicosane, 2,6,10,15,19-pentamethyl- into various derivatives for further study or application.

For analytical purposes, derivatization is often necessary to improve the chromatographic behavior and mass spectral fragmentation of long-chain alkanes and their functionalized analogues. In the study of natural waxes, which can contain branched alkanes, compounds are often derivatized before analysis by gas chromatography-mass spectrometry (GC-MS). nih.gov For example, any hydroxyl groups present on an alkane chain can be silylated using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov This process confirms the presence of functional groups and aids in the structural elucidation by altering the retention time and fragmentation patterns. nih.gov While Eicosane, 2,6,10,15,19-pentamethyl- itself lacks functional groups for such derivatization, this technique is critical for identifying and characterizing its potential biosynthetic precursors or functionalized analogues. nih.gov

Sophisticated Analytical Techniques for the Characterization and Quantification of Eicosane, 2,6,10,15,19 Pentamethyl

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development and Optimization

Gas chromatography-mass spectrometry (GC-MS) is the foundational analytical tool for the separation, identification, and quantification of Eicosane (B133393), 2,6,10,15,19-pentamethyl-. researchgate.net The development of a robust GC-MS method involves careful optimization of several parameters to achieve the necessary sensitivity and selectivity for this high-molecular-weight branched alkane.

Method optimization typically begins with the selection of an appropriate capillary column. For non-polar compounds like alkanes, columns with non-polar stationary phases such as those containing 100% poly(dimethylsiloxane) (e.g., HP-1MS) or 5% diphenyl / 95% dimethyl polysiloxane (e.g., DB-5ms, CP Sil 5 CB) are preferred. nist.govucdavis.eduacs.org The temperature program is critical for resolving the target compound from a complex mixture of other hydrocarbons. A typical program involves an initial hold at a lower temperature, followed by a ramp to a high final temperature (e.g., 300-310°C) to ensure the elution of heavy alkanes. nist.govucdavis.edu

Optimization also extends to the mass spectrometer settings. To enhance sensitivity and reduce spectral noise from column bleed, low-bleed "MS-designated" columns are often used. chromatographyonline.com Proper instrument tuning and maintaining a high-quality vacuum are essential for achieving optimal sensitivity. chromatographyonline.com For quantitative analysis, selected ion monitoring (SIM) can be employed to improve detection limits by focusing on characteristic ions of the target molecule.

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column Type | Agilent DB-5ms UI ucdavis.edu | CP Sil 5 CB nist.gov |

| Dimensions | 60 m x 0.25 mm ID x 1 µm film ucdavis.edu | 25 m x 0.32 mm ID x 0.2 µm film nist.govnist.gov |

| Carrier Gas | Helium at 1.2 mL/min (constant flow) ucdavis.edu | Helium nist.govnist.gov |

| Injection | 300 °C, splitless (1 min) ucdavis.edu | Not specified |

| Temperature Program | 50°C (1 min), ramp 10°C/min to 120°C, ramp 5°C/min to 310°C (hold 40 min) ucdavis.edu | 50°C, ramp 20°C/min to 130°C, ramp 4°C/min to 300°C (hold 20 min) nist.govnist.gov |

The analysis of Eicosane, 2,6,10,15,19-pentamethyl- often involves its extraction from complex matrices such as petroleum, soils, and sediments. acs.orgresearchgate.netresearchgate.net The choice of sample preparation protocol is crucial for obtaining a clean extract and achieving accurate quantification.

For solid matrices like sediments, a common approach involves drying and homogenizing the sample, followed by solvent extraction. tdi-bi.com Accelerated Solvent Extraction (ASE) is an automated technique that uses elevated temperature and pressure to efficiently extract analytes. Dichloromethane (B109758) is a frequently used solvent for extracting hydrocarbons from sediments using ASE. tdi-bi.com Another established method for sediment samples involves extraction with a dichloromethane/methanol mixture. researchgate.net Following extraction, a clean-up step using column chromatography with alumina (B75360) and/or silica (B1680970) gel is often necessary to separate the aliphatic hydrocarbon fraction, which contains Eicosane, 2,6,10,15,19-pentamethyl-, from more polar compounds. tdi-bi.com

In recent years, more environmentally friendly "green" extraction techniques have been developed. While not always specific to hydrocarbons, methods like solid-phase microextraction (SPME) and stir bar sorptive extraction (SBSE) aim to reduce or eliminate the use of organic solvents. up.ac.zachromatographyonline.com For challenging matrices like heavy oils or contaminated soils, Direct Matrix Introduction (DMI) offers an alternative that bypasses solvent extraction entirely. acs.orgresearchgate.net In DMI, a small amount of the solid sample is placed directly into the GC inlet, where analytes are thermally desorbed into the analytical column. acs.orgresearchgate.net

| Technique | Matrix | Procedure Summary | Reference |

|---|---|---|---|

| Accelerated Solvent Extraction (ASE) | Sediments | Extraction with dichloromethane at 100°C and 2,000 psi, followed by alumina/silica gel cleanup. | tdi-bi.com |

| Solvent Extraction | Sediments | Extraction with a dichloromethane/methanol (93:7 v/v) mixture. | researchgate.net |

| Direct Matrix Introduction (DMI) | Contaminated Soil, Heavy Paraffinic Oil | A small mass of the solid sample is weighed into a vial, placed in the GC inlet, and thermally desorbed (e.g., heated from 40 to 400 °C). acs.org | acs.orgresearchgate.net |

| Automated Solid-Liquid Extraction | Forage and Fecal Samples | Utilizes elevated temperature and pressure to reduce extraction time and solvent use. | nih.gov |

While conventional quadrupole mass spectrometers are commonly used for routine detection, high-resolution mass spectrometry (HRMS) offers significant advantages for the unambiguous structural elucidation of biomarkers like Eicosane, 2,6,10,15,19-pentamethyl-. The primary strength of HRMS is its ability to measure mass-to-charge ratios (m/z) with very high accuracy, typically to four or five decimal places.

This capability is crucial for confirming the elemental composition of the molecule. For Eicosane, 2,6,10,15,19-pentamethyl-, the molecular formula is C₂₅H₅₂. nist.govnist.gov HRMS can distinguish this exact formula from other potential isobaric compounds (molecules with the same nominal mass but different elemental formulas) that might co-elute from the GC column. This provides a much higher degree of confidence in the compound's identification than low-resolution MS alone. Furthermore, accurate mass data for fragment ions can help elucidate fragmentation pathways and confirm the structure of the branched alkane. Advanced techniques like tandem mass spectrometry (MS/MS), particularly with multiple reaction monitoring (MRM), can be used to discriminate between different branched alkane isomers that may be difficult to separate chromatographically. osti.gov

In gas chromatography, compound identification is confirmed by comparing both its mass spectrum and its retention time to that of an authentic standard. When a standard is not available, retention index (RI) systems provide a standardized measure of retention that is more reproducible between laboratories and instruments than raw retention time. The RI of a compound is calculated relative to the retention times of a homologous series of n-alkanes.

The National Institute of Standards and Technology (NIST) Chemistry WebBook provides RI data for Eicosane, 2,6,10,15,19-pentamethyl- on different stationary phases. nist.govnist.gov For example, a retention index of 2241 has been reported on a CP Sil 5 CB column, and 2229 on a Squalane (B1681988) column. nist.gov These values can be used to tentatively identify the compound in a sample by comparing the calculated RI of an unknown peak to the library value.

Mass spectral library matching is the other key component of identification. The acquired mass spectrum of an unknown peak is compared against large reference libraries, most notably the NIST/EPA/NIH Mass Spectral Library. jordilabs.com The matching algorithm calculates scores, such as the Match Factor and Reverse Match Factor, which indicate the similarity between the experimental and library spectra. jordilabs.comnist.gov A high match factor (typically >800-900) suggests a good match. jordilabs.comthermofisher.com The Reverse Match Factor is particularly useful when co-eluting impurities are present, as it ignores peaks in the unknown's spectrum that are not in the library spectrum. jordilabs.com

| Stationary Phase | Column Type | Retention Index (I) | Reference |

|---|---|---|---|

| CP Sil 5 CB | Capillary | 2241 | nist.gov |

| Squalane | Capillary | 2229 | nist.gov |

Isotopic Analysis for Tracing Biogeochemical Cycles

Beyond identification and quantification, determining the stable isotopic composition of Eicosane, 2,6,10,15,19-pentamethyl- provides deeper insights into its origin, the environmental conditions at the time of its formation, and its fate in biogeochemical cycles. khanacademy.org This is achieved through Compound-Specific Isotope Analysis (CSIA). niwa.co.nzprovectusenvironmental.comtersusenv.com

CSIA measures the ratio of stable isotopes (e.g., ¹³C/¹²C) within an individual organic molecule. tersusenv.com The analytical technique for this is gas chromatography-isotope ratio mass spectrometry (GC-IRMS). ucdavis.eduniwa.co.nz In this setup, compounds eluting from the GC column are combusted to CO₂ (for carbon isotope analysis) or pyrolyzed to H₂ (for hydrogen analysis) before entering the IRMS for precise isotope ratio measurement. ucdavis.edu

The ¹³C/¹²C ratio (expressed as δ¹³C) of a biomarker like Eicosane, 2,6,10,15,19-pentamethyl- is a function of the isotopic composition of the carbon source used by the source organism and the isotopic fractionation that occurs during its biosynthesis. fau.delyellcollection.org Different groups of organisms (e.g., algae, cyanobacteria, higher plants) and different photosynthetic pathways lead to distinct isotopic signatures in the lipids they produce. lyellcollection.orgresearchgate.net Therefore, the δ¹³C value of this isoprenoid can be used to trace its biological origin. Sample preparation for CSIA of alkanes may require additional purification steps, such as urea (B33335) adduction or the use of molecular sieves, to separate branched and cyclic alkanes from n-alkanes to avoid co-elution issues. lyellcollection.org

Isoprenoid compounds are valuable geologic biomarkers because their carbon skeletons are resistant to degradation and can be preserved in sediments for millions of years. acs.org When CSIA is applied to Eicosane, 2,6,10,15,19-pentamethyl- preserved in sediment cores, it becomes a powerful proxy for paleoenvironmental reconstruction. fau.deresearchgate.net

By analyzing the δ¹³C values of this specific biomarker down a sediment core, scientists can track changes in the sources of organic matter over geological time. lyellcollection.orgresearchgate.net For example, shifts in the isotopic composition could indicate changes in the dominant primary producers in an ancient lake or ocean, reflecting changes in climate, water chemistry, or ecosystem structure. fau.deresearchgate.net CSIA helps to disentangle complex signals from bulk organic matter by providing source-specific information at the molecular level. researchgate.net This allows for more refined reconstructions of past biogeochemical conditions and ecosystem dynamics. fau.de

Emerging Analytical Platforms for Branched Hydrocarbon Profiling

The comprehensive characterization and quantification of branched hydrocarbons such as Eicosane, 2,6,10,15,19-pentamethyl-, particularly within complex matrices, necessitate the use of sophisticated and emerging analytical platforms. Standard techniques, while robust, may not always provide the required resolution or sensitivity to distinguish between closely related isomers or to detect trace-level compounds. Consequently, the field is continuously evolving, with advancements in chromatography, mass spectrometry, and spectroscopic methods offering powerful new capabilities for detailed hydrocarbon profiling.

Emerging platforms often focus on enhancing separation efficiency, increasing mass accuracy and sensitivity, and providing more detailed structural information. These advanced methodologies are critical in fields ranging from geochemistry and petroleum analysis to metabolomics and environmental science, where branched hydrocarbons serve as important biomarkers or components of complex mixtures.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

Comprehensive two-dimensional gas chromatography (GCxGC) represents a significant leap forward in the separation of complex volatile and semi-volatile compounds. This technique employs two columns with different stationary phases, providing a much higher peak capacity and resolving power than conventional one-dimensional GC. In the context of branched hydrocarbon analysis, GCxGC is particularly effective for separating isomers that co-elute in a single column system. For instance, GCxGC coupled with a Time-of-Flight Mass Spectrometer (TOF-MS) has been successfully used to separate and identify products from the degradation of squalane, a related highly branched isoprenoid alkane. whiterose.ac.uk This approach allows for the detailed characterization of fragmentation products, including various branched alkanes.

Advanced Mass Spectrometry Techniques

The coupling of separation techniques with high-performance mass spectrometry is at the forefront of modern analytical chemistry. For branched hydrocarbons, several emerging MS platforms are noteworthy:

High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers provide ultra-high mass resolution and accuracy. When coupled with liquid chromatography (LC-HRMS), this technology allows for the confident determination of elemental compositions and the differentiation of isobaric compounds. nih.govresearchgate.net While GC is more common for alkanes, LC-HRMS is invaluable for analyzing functionalized isoprenoids and their precursors, providing a pathway to understanding their biosynthesis and metabolism. nih.govresearchgate.net A study on isoprenoid precursors demonstrated a novel method using HPLC-HRMS that achieved high sensitivity with a limit of detection (LOD) below 0.1 pmol for all tested compounds. nih.gov

Tandem Mass Spectrometry (MS/MS): Techniques like GC-MS/MS provide enhanced selectivity and structural elucidation. By selecting a precursor ion and fragmenting it, chemists can generate a characteristic fragmentation pattern that aids in the definitive identification of specific isomers. This is particularly useful in complex matrices where interferences can obscure signals in a single-stage MS analysis.

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)

While gas chromatography is the traditional choice for nonpolar hydrocarbons, recent advancements in liquid chromatography are opening new avenues for analysis. Ultra-high performance liquid chromatography (UHPLC) utilizes columns with smaller particles, leading to higher efficiency, resolution, and faster analysis times compared to conventional HPLC. A recent study developed a UHPLC-MS method for the profiling of branched-chain fatty acids (BCFAs), demonstrating its capability to separate constitutional isomers. nih.gov This highlights the potential of advanced LC methods for the analysis of other complex branched molecules, which could be adapted for specific applications involving high-molecular-weight hydrocarbons.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. Emerging 2D NMR techniques, such as Double-Quantum Filtered Correlation Spectroscopy (DQF-COSY), are being applied to the in-situ characterization of hydrocarbon mixtures. nih.gov This method can effectively discriminate between linear and branched alkanes and has been used to quantify the composition of multicomponent mixtures, including 2-, 3-, and 4-monomethyl alkanes, with a root-mean-square error of prediction (RMSEP) of less than 3 mol %. nih.gov The ability to perform this analysis on mixtures confined within porous media is particularly relevant for catalysis and geochemistry research. nih.gov

The table below summarizes key findings from studies utilizing these emerging analytical platforms for the analysis of branched hydrocarbons and related compounds.

| Analytical Platform | Analyte Type | Key Findings | Reference |

| GCxGC-TOFMS | Branched Alkanes (from squalane degradation) | Successful separation and identification of complex product mixtures, including alkane fragments like 2,6,10,15,19-pentamethyl heneicosane. | whiterose.ac.uk |

| LC-HRMS | Isoprenoid Precursors | Developed a workflow with high sensitivity (LOD < 0.1 pmol) and accurate quantification (RSD < 20%) for metabolic intermediates. | nih.gov |

| 2D DQF-COSY NMR | Linear and Branched Alkanes | Achieved discrimination of 2-methyl alkanes from other branched isomers and quantified compositions with an RMSEP of <3 mol %. | nih.gov |

| UHPLC-MS | Branched Chain Fatty Acids | Provided selectivity for constitutional isomers (e.g., anteiso- and iso-BCFAs) and distinct branching positions (2Me, 3Me, etc.). | nih.gov |

These emerging platforms, through their enhanced resolution, sensitivity, and structural elucidation capabilities, are providing unprecedented insights into the complex world of branched hydrocarbons. The continued development and integration of these techniques will undoubtedly advance our ability to characterize and quantify compounds like Eicosane, 2,6,10,15,19-pentamethyl- in a wide array of scientific applications.

Environmental Dynamics and Biodegradation Studies of Eicosane, 2,6,10,15,19 Pentamethyl

Abiotic Degradation Pathways in Environmental Compartments

Eicosane (B133393), 2,6,10,15,19-pentamethyl-, a saturated branched alkane commonly known as squalane (B1681988), exhibits significant resistance to abiotic degradation processes. Its environmental persistence is largely dictated by its inherent chemical stability, a characteristic stemming from its molecular structure.

Photochemical and Chemical Stability of Branched Alkanes

The defining feature of Eicosane, 2,6,10,15,19-pentamethyl- is its fully saturated hydrocarbon structure. Unlike its unsaturated precursor, squalene (B77637), which contains six double bonds, squalane is produced through hydrogenation, a process that converts these unstable double bonds into stable single bonds. researchgate.netresearchgate.net This saturation is the primary reason for its remarkable chemical stability. researchgate.netwikipedia.org

The absence of double bonds means the molecule is not susceptible to auto-oxidation, a common degradation pathway for many organic compounds exposed to the environment. wikipedia.org It demonstrates strong resistance to degradation from atmospheric oxygen, light, and temperature fluctuations. researchgate.net While it is generally stable, it can be oxidized under specific, high-energy conditions, such as through radiation-induced oxidation or incineration. nih.govepa.gov Thermo-oxidative stress studies show that degradation can lead to the formation of various products, including medium to long-chain carboxylic acids, alcohols, and ketones. mdpi.comresearchgate.net

Branched alkanes, in general, are known to be more stable than their linear isomers. kemdiktisaintek.go.id This increased stability is attributed to a more compact electronic structure, which results in a lower molecular surface area per atom and, consequently, a lower energy state.

wikipedia.orgmdpi.com| Property | Description | Reference |

|---|---|---|

| Chemical Structure | Fully saturated, branched C30 hydrocarbon (C30H62). Lacks double bonds. | |

| Oxidative Stability | Highly stable; not subject to auto-oxidation due to complete saturation. |

Biotic Degradation by Microbial Consortia

Despite its chemical stability, Eicosane, 2,6,10,15,19-pentamethyl- is susceptible to biodegradation by certain microorganisms. The highly branched nature of the molecule, however, makes it a challenging substrate for many microbes.

Identification of Microorganisms Capable of Metabolizing Eicosane, 2,6,10,15,19-pentamethyl-

Research has identified specific bacterial species capable of utilizing the highly branched structure of squalane as a sole source of carbon for growth. nih.gov Among the most potent degraders are actinomycetes, particularly from the genus Mycobacterium. nih.gov

Studies have demonstrated that Mycobacterium fortuitum and Mycobacterium ratisbonense can effectively degrade this compound. nih.gov For instance, resting cells of M. ratisbonense strain SD4 were shown to decrease the concentration of squalane by approximately 80% over a 100-hour period. nih.gov Other research has pointed to the capability of Pseudomonas aeruginosa in squalane biodegradation. researchgate.net The ability to degrade such complex hydrocarbons is not widespread; tests on several other bacterial genera, including Gordonia, Micromonospora, and Rhodococcus, did not show the capacity to utilize squalane. nih.gov

The degradation of related branched alkanes like pristane (B154290) and phytane (B1196419) has been observed in genera such as Marinobacter, Alcanivorax, and Nocardia, suggesting potential candidates for squalane degradation might be found within these groups as well. researchgate.net

nih.gov| Microorganism | Key Findings | Reference |

|---|---|---|

| Mycobacterium fortuitum (Strain NF4) | Capable of utilizing squalane as a sole carbon source for growth. | |

| Mycobacterium ratisbonense (Strain SD4) | Isolated from a sewage treatment plant; demonstrated significant degradation of squalane in laboratory experiments. |

Enzymatic Mechanisms of Alkane Biodegradation

The primary mechanism for the aerobic biodegradation of alkanes begins with the oxidation of the alkane molecule, a step catalyzed by enzymes known as alkane hydroxylases. nih.gov These enzymes insert an oxygen atom from molecular oxygen into the alkane, typically forming an alcohol. nih.gov For n-alkanes, this is often followed by conversion to aldehydes and then carboxylic acids, which can enter the β-oxidation pathway for energy production. nih.gov

In the case of Eicosane, 2,6,10,15,19-pentamethyl-, its complex, multi-branched structure presents a significant challenge to these enzymatic systems. nih.gov The methyl branches can sterically hinder the enzymes of the β-oxidation pathway. nih.gov However, studies involving the inhibition of squalane degradation by acrylic acid strongly suggest that β-oxidation is indeed a part of the degradation route for this compound in Mycobacterium species. nih.gov

The proposed pathway involves an initial oxidation, likely at a terminal carbon, to form a primary alcohol, followed by further oxidation to a carboxylic acid. This is then thought to undergo a series of β-oxidation reactions. To overcome the steric hindrance from the methyl branches, specialized enzymatic processes, similar to those observed in the degradation of other isoprenoids like citronellol, may be involved to modify or remove the branches. researchgate.net

Factors Influencing Microbial Degradation Rates in Diverse Environments

The rate of microbial degradation of Eicosane, 2,6,10,15,19-pentamethyl- in the environment is governed by a combination of physical, chemical, and biological factors.

Bioavailability: A primary limiting factor for the biodegradation of hydrophobic compounds like squalane is their low water solubility. researchgate.netkemdiktisaintek.go.id Microorganisms can only degrade compounds they can access. The production of biosurfactants by some degrading bacteria can increase the emulsification and bioavailability of hydrocarbons, facilitating their uptake and degradation. researchgate.net The hydrophobic nature of the microbial cells themselves, such as in Mycobacterium species, can also promote adhesion to the hydrocarbon substrate. researchgate.net

Molecular Structure: The highly branched structure of squalane reduces its rate of biodegradation compared to linear alkanes of similar chain length. researchgate.netnih.gov The methyl groups can hinder the enzymatic machinery responsible for degradation. nih.gov

Environmental Conditions: Temperature, pH, and the availability of nutrients like nitrogen and phosphorus are critical. researchgate.netijpab.com Most hydrocarbon-degrading microbes have optimal temperature and pH ranges for activity. ijpab.com Since petroleum hydrocarbons are rich in carbon but poor in other essential nutrients, the lack of nitrogen and phosphorus can severely limit microbial growth and degradation rates in natural environments. ijpab.com

Environmental Transport and Fate Modeling of Eicosane, 2,6,10,15,19-pentamethyl-

Modeling the environmental fate and transport of a chemical helps predict its distribution and persistence in various environmental compartments such as air, water, and soil. wiley.comepa.govepa.gov The key to this modeling is understanding the substance's physicochemical properties. epa.gov

For Eicosane, 2,6,10,15,19-pentamethyl-, its properties dictate limited mobility and transport. It has a very low vapor pressure and low water solubility, which means it has a low tendency to volatilize into the atmosphere or dissolve in water. epa.govchemicalbook.com Consequently, it is unlikely to be found in significant concentrations in ambient air or surface water. epa.gov Its high molecular weight and hydrophobicity suggest a strong tendency to adsorb to soil particles and sediments. epa.gov

Environmental fate models would predict that if released into the environment, squalane would primarily partition to soil and sediment. Its transport would be minimal through air or water. The primary long-term fate process would be slow biodegradation in these compartments, contingent on the presence of suitable microbial populations and favorable environmental conditions as described in section 5.2.3. Due to its persistence, it has the potential to bioaccumulate, although its low toxicity profile mitigates some of the concern typically associated with bioaccumulative substances. wikipedia.orgepa.gov

wikipedia.org| Property | Value | Implication for Environmental Fate & Transport | Reference |

|---|---|---|---|

| Molecular Formula | C30H62 | High molecular weight contributes to low volatility and solubility. | |

| Melting Point | -38 °C | Liquid under most environmental conditions. |

Ecological and Geobiological Significance of Eicosane, 2,6,10,15,19 Pentamethyl

Eicosane (B133393), 2,6,10,15,19-pentamethyl- as a Biomarker for Methane (B114726) Cycling in Modern and Ancient Systems

Eicosane, 2,6,10,15,19-pentamethyl-, often referred to in literature as pentamethyleicosane (PMI), is a recognized biomarker for methanogenic archaea. These microorganisms thrive in anaerobic environments and play a critical role in the global carbon cycle by producing methane. The detection of this compound in sediments provides compelling evidence for methanogenic activity.

Early research identified 2,6,10,15,19-pentamethyleicosane in the lipids of Methanobacterium thermoautotrophicum and Methanosarcina barkeri, two species of methanogenic archaea. Subsequent stereochemical analysis revealed that the PMI found in marine sediments has the same relative stereochemistry as that produced by M. barkeri, strongly indicating that this archaeon is a significant source of the compound in marine environments. nih.gov This makes PMI a specific marker for tracing the presence and activity of methanogens in the geological record. nih.gov

The significance of PMI extends to understanding the complete methane cycle, which also involves the anaerobic oxidation of methane (AOM) by other groups of archaea. In some sedimentary settings, particularly those associated with cold seeps and methane-rich mud volcanoes, PMI is found alongside other specific biomarkers like crocetane, which is linked to archaea that mediate AOM. nih.govwikipedia.org The co-occurrence of these biomarkers can, therefore, delineate zones of a full methane cycle within marine sediments. nih.gov For instance, the presence of PMI in Neoproterozoic hypersaline deposits, dated at approximately 800 million years old, represents its oldest known occurrence and provides insight into the ancient history of methanogenesis in extreme environments. wikipedia.org

Table 1: Association of Eicosane, 2,6,10,15,19-pentamethyl- (PMI) with Methane Cycling

| Finding | Implication for Methane Cycling | Key References |

| Identification in Methanosarcina barkeri | Establishes a direct biological source. | nih.gov |

| Identical stereochemistry in M. barkeri and marine sediments | Confirms methanogenic archaea as a primary source in marine systems. | nih.gov |

| Co-occurrence with AOM biomarkers (e.g., crocetane) | Indicates a complete and active methane cycle in the depositional environment. | nih.govwikipedia.orgnih.gov |

| Presence in ~800 Ma Neoproterozoic evaporites | Provides evidence for the deep antiquity of methanogenesis in hypersaline settings. | wikipedia.org |

Indicator of Source Inputs and Diagenetic Processes in Sedimentary Organic Matter

Beyond its specific link to methanogens, Eicosane, 2,6,10,15,19-pentamethyl- belongs to the broader class of C25 highly branched isoprenoids (HBIs), which are primarily known as biomarkers for certain groups of diatoms. frontiersin.orgresearchgate.net Diatoms, a major group of photosynthetic algae, are key primary producers in marine and freshwater ecosystems. nerc.ac.uk The unsaturated precursors to PMI, C25 HBI alkenes, are synthesized by a limited number of diatom genera, including Haslea, Pleurosigma, Navicula, and Rhizosolenia. uhi.ac.uknih.govresearchgate.net

Therefore, the presence of the saturated alkane, Eicosane, 2,6,10,15,19-pentamethyl-, alongside its unsaturated HBI counterparts in sediments, points to a mixed input of organic matter from both methanogenic archaea and diatoms. royalsocietypublishing.org The relative abundance of these compounds can help to distinguish the dominant sources of organic matter in a given depositional environment.

The transformation of unsaturated HBI alkenes into the fully saturated Eicosane, 2,6,10,15,19-pentamethyl- is a result of diagenetic processes occurring after deposition in the sediment. Diagenesis involves the physical, chemical, and biological changes that affect sediment after its initial deposition. During early diagenesis, unsaturated lipids can be altered through processes like hydrogenation, where double bonds are saturated. The depth profiles of C25 HBIs in sediment cores often show a rapid decrease in the concentration of more unsaturated dienes and polyenes with increasing depth, while the relative proportion of monoenes and the saturated alkane may increase. uhi.ac.uk

Furthermore, in environments rich in sulfur, HBI alkenes can react with inorganic sulfur species to form HBI thiophenes and other organosulfur compounds. researchgate.net The preservation of the HBI carbon skeleton through sulfurization is a major diagenetic pathway that prevents its complete degradation and incorporates it into kerogen or asphaltic fractions of petroleum source rocks. researchgate.net Thus, the suite of HBI compounds, from alkenes to alkanes and sulfur-bound forms, provides a detailed record of both the initial biological inputs and the subsequent diagenetic history of the sedimentary organic matter. uhi.ac.ukresearchgate.net

Potential Roles in Chemical Ecology (e.g., Pheromones, Cuticular Hydrocarbons – if applicable to the compound class, to be verified, without specific biological effect claims)

The field of chemical ecology studies the role of chemical signals in the interactions between organisms. Lipids, particularly hydrocarbons, are fundamental to these interactions. For instance, cuticular hydrocarbons (CHCs) form a waxy layer on the exoskeleton of virtually all insects, where their primary role is to prevent water loss. frontiersin.orgwhoi.edu However, these compounds also serve as complex communication signals, conveying information about species, sex, colony membership, and reproductive status. royalsocietypublishing.orgresearchgate.net CHC profiles are often species- and even sex-specific, acting as contact pheromones that mediate mate recognition. researchgate.net

In the marine realm, lipids also function as crucial signaling molecules. nih.gov While many marine pheromones are water-borne proteins or peptides, such as the attractins released by Aplysia sea slugs, lipid-based pheromones are also known. nih.gov

Despite the established importance of branched and unsaturated hydrocarbons in the chemical ecology of terrestrial and some marine organisms, there is currently no specific research identifying Eicosane, 2,6,10,15,19-pentamethyl- or other C25 HBI compounds as pheromones or cuticular hydrocarbons in the organisms that produce them (methanogenic archaea and diatoms). Diatoms are known to produce a wide array of lipids, including fatty acids and sterols, which are vital for their own physiological adaptations and serve as important nutritional sources for higher trophic levels. nih.govnerc.ac.ukplos.org However, a specific signaling function for their HBI lipids has not been documented. The primary application of these compounds remains in the field of geochemistry as biomarkers.

Implications for Paleoclimate and Paleoenvironmental Reconstructions

The link between C25 HBIs and specific diatom species has profound implications for paleoclimatology and paleoenvironmental studies. Because different diatom species thrive under specific environmental conditions, their biomarkers can serve as proxies for those conditions in the past.

One of the most significant applications of C25 HBIs is in the reconstruction of past sea ice extent. frontiersin.orgnih.gov Certain mono- and di-unsaturated C25 HBIs are biosynthesized almost exclusively by diatoms that live within the brine channels of sea ice (sympagic diatoms). frontiersin.orgcopernicus.orgfao.org For example, a C25 monoene known as IP25 (Ice Proxy with 25 carbons) is a well-established biomarker for seasonal sea ice in the Arctic. nih.gov In the Antarctic, a specific C25 diene (sometimes referred to as IPSO25) serves a similar function. nih.govcopernicus.org These molecules are released into the water column as the ice melts and are preserved in the underlying sediments, creating a geological archive of sea ice presence. frontiersin.org

The ratio of these sea ice-specific HBIs to other HBIs produced by open-water (pelagic) phytoplankton can provide more quantitative estimates of past sea ice concentrations. fao.org For example, the ratio of a sea-ice-derived diene to a pelagic-derived triene has been used to estimate the relative contribution of sea-ice versus open-water primary production in Antarctica. copernicus.orgfao.org These biomarker-based reconstructions allow scientists to extend the record of sea ice variability far beyond the satellite era, providing crucial data for understanding climate dynamics during periods of abrupt climate change. nih.gov

Beyond sea ice, the abundance of C25 HBIs in general can reflect historical changes in diatom productivity. uhi.ac.uk In a study from Florida Bay, the down-core profile of total C25 HBIs correlated well with microscopic counts of fossil diatoms, indicating that these biomarkers can track past variations in diatom blooms, which are often linked to nutrient availability and other environmental factors. uhi.ac.uk

Table 2: Application of C25 Highly Branched Isoprenoids (HBIs) in Paleoenvironmental Reconstruction

| HBI-Based Proxy | Paleoenvironmental Parameter | Geographic Application | Key References |

| IP25 (C25:1 HBI) | Seasonal Sea Ice Presence | Arctic | nih.gov |

| IPSO25 (C25:2 HBI) | Seasonal Sea Ice Presence | Antarctic | nih.govcopernicus.org |

| Ratios of different HBI isomers (e.g., Diene/Triene) | Relative contribution of sea ice vs. open-water productivity | Antarctic | copernicus.orgfao.org |

| Total C25 HBI abundance | Historical diatom productivity and organic matter input | General Marine/Estuarine | uhi.ac.uk |

Theoretical and Computational Investigations of Eicosane, 2,6,10,15,19 Pentamethyl

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the dynamic nature of molecules like Eicosane (B133393), 2,6,10,15,19-pentamethyl-. aip.org These simulations model the movement of atoms and molecules over time, providing insights into conformational changes and intermolecular interactions. aip.org For long-chain alkanes, MD simulations are particularly useful for understanding properties like viscosity, density, and surface tension. acs.org

The conformational analysis of alkanes involves studying the different spatial arrangements of atoms that arise from rotation around single carbon-carbon bonds. maricopa.edu These different arrangements, known as conformers, can have varying energy levels. maricopa.edu The most stable conformations are typically staggered, where the atoms or groups on adjacent carbons are as far apart as possible, minimizing steric hindrance. libretexts.org Eclipsed conformations, where atoms or groups are in closer proximity, are less stable due to torsional strain. libretexts.org

The energy landscape of Eicosane, 2,6,10,15,19-pentamethyl- is characterized by a multitude of local energy minima corresponding to different conformers. The barriers to rotation between these conformers determine the molecule's flexibility and dynamic behavior. The table below outlines the basic energy costs associated with different types of interactions in alkane conformations.

| Interaction | Cause | Energy Cost (kJ/mol) |

| H-H eclipsed | Torsional strain | 4.0 |

| H-CH3 eclipsed | Torsional strain | 6.0 |

| CH3-CH3 eclipsed | Torsional and steric strain | 11.0 |

| CH3-CH3 gauche | Steric strain | 3.8 |

Data sourced from general principles of alkane conformational analysis.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, rooted in the principles of quantum mechanics, provide a detailed understanding of the electronic structure of molecules. wikipedia.org These methods can be used to predict a wide range of properties, including molecular geometry, vibrational frequencies, and reactivity. For a molecule like Eicosane, 2,6,10,15,19-pentamethyl-, quantum chemistry can elucidate the distribution of electrons within the molecule and identify sites that are more susceptible to chemical attack.

Due to the saturated nature of alkanes, Eicosane, 2,6,10,15,19-pentamethyl- is generally unreactive. Its electrons are localized in strong carbon-carbon and carbon-hydrogen sigma (σ) bonds. wikipedia.org Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or Hartree-Fock (HF) methods, can provide precise information about the energies of its molecular orbitals. acs.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy gap is an indicator of the molecule's kinetic stability. A large HOMO-LUMO gap, as is expected for a saturated alkane, signifies high stability and low reactivity.

While specific quantum chemical studies on Eicosane, 2,6,10,15,19-pentamethyl- are scarce, the general principles of alkane electronic structure apply. The electron density is expected to be highest around the carbon atoms and slightly polarized towards them from the hydrogen atoms due to the higher electronegativity of carbon. The methyl branches can introduce subtle electronic effects, but these are generally minor in non-functionalized alkanes.

Predictions of reactivity for alkanes typically focus on radical abstraction of hydrogen atoms. Quantum chemical calculations can determine the bond dissociation energies (BDEs) for each C-H bond. In Eicosane, 2,6,10,15,19-pentamethyl-, the presence of tertiary carbons (carbons bonded to three other carbons) at the branch points results in weaker C-H bonds at these positions compared to primary and secondary carbons. This is because the resulting tertiary radical is more stable. Therefore, quantum chemical calculations would predict that the hydrogen atoms on the 2, 6, 10, 15, and 19 positions are the most likely to be abstracted in a radical reaction.

Chemoinformatic Approaches for Structure-Property Relationship and Isomer Differentiation

Chemoinformatics employs computational methods to analyze chemical data and establish relationships between a molecule's structure and its properties. For a compound like Eicosane, 2,6,10,15,19-pentamethyl-, chemoinformatic approaches are invaluable for distinguishing it from its numerous isomers and for predicting its properties based on its structure.

The molecular formula for Eicosane, 2,6,10,15,19-pentamethyl- is C25H52. nih.gov There are a vast number of structural isomers with this formula, each with unique physical and chemical properties. The table below compares the IUPAC names and structures of Eicosane, 2,6,10,15,19-pentamethyl- with some of its other isomers.

| Compound Name | Molecular Formula | IUPAC Name |

| Eicosane, 2,6,10,15,19-pentamethyl- | C25H52 | 2,6,10,15,19-pentamethyleicosane |

| n-Pentacosane | C25H52 | Pentacosane |

| Squalane (B1681988) | C30H62 | 2,6,10,15,19,23-Hexamethyltetracosane |

Note: Squalane is a C30 isoprenoid, included for comparison of a well-studied branched alkane.

Structure-property relationships for alkanes are heavily influenced by the degree of branching. Increased branching generally leads to a lower boiling point compared to the linear isomer due to a smaller surface area and weaker van der Waals forces. However, more compact, highly branched isomers tend to have higher melting points due to better packing in the crystal lattice.

Chemoinformatic tools can calculate a variety of molecular descriptors for Eicosane, 2,6,10,15,19-pentamethyl- and its isomers. These descriptors, which can be topological, geometric, or electronic, can then be used to build quantitative structure-property relationship (QSPR) models. For example, the Wiener index, a topological descriptor that reflects the branching of a molecule, can be correlated with physical properties like boiling point. For isomer differentiation, a combination of several descriptors is often necessary to uniquely identify a specific isomer. For instance, the number of tertiary carbons, the radius of gyration, and various connectivity indices can collectively provide a unique fingerprint for Eicosane, 2,6,10,15,19-pentamethyl-.

Development of Predictive Models for Environmental Behavior

Predicting the environmental fate of a chemical is crucial for assessing its potential impact. For Eicosane, 2,6,10,15,19-pentamethyl-, which can be a component of petroleum hydrocarbons, understanding its persistence, bioaccumulation, and transport in the environment is of significant interest. nih.gov Predictive models, often in the form of Quantitative Structure-Activity Relationship (QSAR) models, are developed for this purpose. researchgate.netwseas.com

The environmental behavior of a non-polar, hydrophobic compound like Eicosane, 2,6,10,15,19-pentamethyl- is largely governed by its physical properties. Key parameters include its octanol-water partition coefficient (Kow), water solubility, and vapor pressure. A high log Kow value indicates a strong tendency to partition into fatty tissues, suggesting a potential for bioaccumulation. The table below shows some calculated properties relevant to the environmental behavior of Eicosane, 2,6,10,15,19-pentamethyl-.

| Property | Value | Method |

| Molecular Weight | 352.68 g/mol | - |

| LogP (Octanol-Water Partition Coefficient) | 9.278 | Crippen's Calculation |

| Water Solubility | -9.08 (log mol/L) | Crippen's Calculation |

| Vapor Pressure | Not available | - |

| Henry's Law Constant | Not available | - |

Data sourced from Cheméo and NIST WebBook. acs.orgnih.gov

QSAR models for environmental fate often use molecular descriptors to predict these properties when experimental data is unavailable. nih.gov For a large alkane, descriptors related to molecular size, such as molecular weight and volume, and shape, such as the degree of branching, are particularly important. nih.gov For instance, models have been developed to predict the biodegradation half-life of petroleum hydrocarbons based on 2D descriptors. nih.gov These models have found that molecular size and hydrophilicity are significant factors. nih.gov

The high degree of branching in Eicosane, 2,6,10,15,19-pentamethyl- can affect its environmental degradation. While branching can sometimes increase water solubility slightly compared to the linear isomer, it can also sterically hinder enzymatic attack by microorganisms, potentially leading to greater persistence in the environment. Predictive models for the atmospheric fate of such compounds would consider their low vapor pressure, suggesting they would primarily exist in the particulate phase. acs.org The development of accurate predictive models for the environmental behavior of Eicosane, 2,6,10,15,19-pentamethyl- requires further research and the generation of experimental data for model validation.

Future Research Directions and Interdisciplinary Prospects for Eicosane, 2,6,10,15,19 Pentamethyl

Integration of -omics Technologies in Biosynthetic Pathway Elucidation

The biological production of Eicosane (B133393), 2,6,10,15,19-pentamethyl- is currently unknown. The integration of high-throughput "-omics" technologies offers a powerful strategy to identify the organisms that synthesize this compound and to elucidate its complete biosynthetic pathway. nih.gov These approaches allow for a comprehensive, data-driven analysis of an organism's genetic potential and metabolic activity. maxapress.comescholarship.org

Genomics, transcriptomics, and metabolomics data can be combined to identify the genes and enzymes responsible for its synthesis. nih.gov Researchers can start by analyzing organisms from environments where similar isoprenoids are found, such as certain bacteria and plants. phcogj.comnih.gov The process would involve searching for biosynthetic gene clusters (BGCs), which are groups of genes that are physically clustered in the genome and encode all the necessary enzymes for a specific metabolic pathway. maxapress.com Co-expression analysis, which identifies genes that are switched on and off together under specific conditions, can further pinpoint candidate genes involved in the compound's production. nih.gov The identification of key enzymes, such as terpene synthases and specific methyltransferases, will be crucial for understanding the assembly of the unique pentamethylated eicosane backbone.

Table 1: Application of -omics Technologies for Biosynthetic Pathway Discovery

| -omics Technology | Primary Function | Application to Eicosane, 2,6,10,15,19-pentamethyl- |

|---|---|---|

| Genomics | Analysis of the complete DNA sequence of an organism. | Identification of potential biosynthetic gene clusters (BGCs) encoding for isoprenoid synthesis enzymes (e.g., terpene synthases, methyltransferases). maxapress.comnih.gov |

| Transcriptomics | Analysis of all RNA molecules (the transcriptome). | Pinpointing active genes through co-expression analysis with known isoprenoid pathway genes under specific environmental or developmental conditions. maxapress.com |

| Proteomics | Large-scale study of proteins. | Identifying the actual enzymatic machinery present in the cell, confirming the expression of genes predicted by genomics and transcriptomics. nih.gov |

| Metabolomics | Study of small molecules (metabolites) within cells and tissues. | Directly detecting Eicosane, 2,6,10,15,19-pentamethyl- and correlating its presence with specific gene expression profiles to validate the pathway. frontiersin.org |

Advanced Spectroscopic Techniques for In Situ Analysis

Determining the structure and distribution of Eicosane, 2,6,10,15,19-pentamethyl- within its native biological or environmental context requires advanced spectroscopic techniques. numberanalytics.com These methods are crucial for structural elucidation and for understanding the compound's localization without extensive extraction procedures that can alter its state. semanticscholar.org

A combination of spectroscopic methods will be necessary for a comprehensive analysis. numberanalytics.com Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional techniques like COSY, HSQC, and HMBC, is indispensable for confirming the precise molecular structure and connectivity of the carbon skeleton and methyl groups. numberanalytics.com Mass Spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is highly effective for identifying and quantifying the compound in complex mixtures. numberanalytics.com The electron ionization mass spectrum for Eicosane, 2,6,10,15,19-pentamethyl- is available in databases and serves as a reference for its identification. nist.gov For in situ analysis, techniques like Mass Spectrometry Imaging (MSI) could be employed to visualize the distribution of the compound directly on the surface of a producing organism or within a microbial biofilm. maxapress.com

Table 2: Advanced Spectroscopic Techniques for the Analysis of Eicosane, 2,6,10,15,19-pentamethyl-

| Technique | Principle | Specific Utility for Analysis |

|---|---|---|

| 2D NMR Spectroscopy | Measures magnetic properties of atomic nuclei to reveal atom connectivity. solubilityofthings.com | Unambiguous structural elucidation, confirming the positions of the five methyl groups on the eicosane backbone. numberanalytics.com |

| GC-MS | Separates volatile compounds and identifies them by their mass-to-charge ratio. numberanalytics.com | Detection and quantification in environmental or biological extracts; comparison with known spectral libraries. nist.gov |

| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. numberanalytics.com | Identification of functional groups; for this alkane, it would confirm the presence of C-H bonds in CH₂, and CH₃ groups. |

| Mass Spectrometry Imaging (MSI) | Maps the spatial distribution of molecules by their mass-to-charge ratio. | In situ localization of the compound within a producing organism (e.g., in a plant tissue or microbial colony). maxapress.com |

Exploration of Eicosane, 2,6,10,15,19-pentamethyl- in Novel Ecological Niches

The discovery of natural products is often linked to the exploration of new and unique environments. While the natural source of Eicosane, 2,6,10,15,19-pentamethyl- is unknown, related isoprenoid alkanes have been identified in various organisms, including bacteria and plants. phcogj.comnih.gov Future research should target novel ecological niches that may harbor organisms with unique metabolic capabilities for producing such complex lipids.

Microalgae, for instance, are known to synthesize a wide array of high-value compounds, including various isoprenoids, and represent a promising area for exploration. mdpi.com Extremophiles—organisms that thrive in extreme conditions such as high temperatures (thermophiles), high salt concentrations (halophiles), or extreme pH levels—are particularly compelling candidates. The unique biochemical adaptations required to survive in these environments often lead to the evolution of novel metabolic pathways and the production of unusual molecules. Investigating microbial communities in deep-sea vents, geothermal springs, or hypersaline lagoons could lead to the identification of the producer of Eicosane, 2,6,10,15,19-pentamethyl- or novel analogues.

Table 3: Potential Novel Niches for Discovering Producers

| Ecological Niche | Environment Type | Rationale for Exploration |

|---|---|---|

| Marine Symbionts | Sponges, corals, tunicates | Host-associated microbes are a prolific source of novel lipids and other natural products. |

| Extremophiles | Hydrothermal vents, hypersaline lakes, polar regions | Organisms require unique membrane lipids and other molecules to survive extreme conditions, potentially including complex branched alkanes. |

| Microalgae | Freshwater and marine | Known producers of diverse isoprenoids; their genetic and metabolic diversity is still largely untapped. mdpi.com |

| Plant Endophytes | Fungi and bacteria living within plant tissues | These microbes engage in complex chemical interactions with their hosts, often producing unique secondary metabolites. |

| Deep Subsurface Biosphere | Sediments and rock formations | Ancient microbial lineages in energy-limited environments may possess unique metabolic pathways. |

Development of Sustainable Synthetic Routes

Once the biosynthetic pathway is understood, metabolic engineering and synthetic biology offer a route to the sustainable production of Eicosane, 2,6,10,15,19-pentamethyl-. wur.nl Traditional chemical synthesis of such a complex, branched alkane would likely be inefficient and rely on non-renewable petrochemical feedstocks. Biotechnological production using engineered microorganisms provides a green alternative. nih.gov

The strategy would involve engineering a microbial host, such as Escherichia coli or the yeast Saccharomyces cerevisiae, to produce the target molecule from simple sugars. nih.gov This could be achieved by introducing and optimizing either the native mevalonate (B85504) (MVA) or DXP isoprenoid precursor pathways. nih.gov More advanced approaches could leverage novel synthetic pathways, such as the isopentenol (B1216264) utilization pathway (IUP), which can decouple isoprenoid production from central metabolism and potentially increase yields. pnas.org Specific terpene synthase and methyltransferase genes, identified through the -omics approaches described earlier, would be introduced into the microbial chassis to assemble the C₂₅ backbone and add the methyl groups at the correct positions. This approach allows for scalable, cost-effective, and environmentally friendly production. nih.gov

| Biotechnological Production | Use of engineered microbes (E. coli, yeast) to convert renewable feedstocks (e.g., glucose) into the final product. wur.nlnih.gov | Sustainable, environmentally friendly, potentially lower cost at scale, can produce complex molecules with high specificity. | Requires extensive metabolic engineering, optimization of enzyme expression and pathway flux, potential for low initial titers. nih.gov |

Collaborative Research at the Interface of Chemistry, Geochemistry, and Microbiology

A comprehensive understanding of Eicosane, 2,6,10,15,19-pentamethyl- can only be achieved through interdisciplinary collaboration. The study of this compound sits (B43327) at the crossroads of chemistry, geochemistry, and microbiology.

Geochemists may be interested in this molecule as a potential biomarker. Highly specific lipids, known as "molecular fossils," can persist in sediments for millions of years, providing a record of past life and environmental conditions. If Eicosane, 2,6,10,15,19-pentamethyl- is found to be produced by a specific group of microbes, its presence in geological samples could serve as a proxy for ancient ecosystems.